Cas no 2034280-07-2 (1-{1-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]piperidin-4-yl}-3-(2-methoxyethyl)imidazolidine-2,4-dione)

1-{1-[2-(2,5-Dioxopyrrolidin-1-yl)acetyl]piperidin-4-yl}-3-(2-methoxyethyl)imidazolidine-2,4-dione is a heterocyclic compound featuring a piperidine core linked to an imidazolidine-2,4-dione moiety via an acetyl spacer with a reactive N-hydroxysuccinimide (NHS) ester group. The 2-methoxyethyl substituent enhances solubility and modulates reactivity. The NHS ester enables efficient amine coupling, making it useful in bioconjugation and peptide synthesis. Its rigid piperidine-imidazolidinedione structure contributes to stability, while the methoxyethyl group improves pharmacokinetic properties. This compound is particularly valuable in medicinal chemistry and drug development for its selective reactivity and potential as a versatile intermediate in targeted molecular modifications.
1-{1-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]piperidin-4-yl}-3-(2-methoxyethyl)imidazolidine-2,4-dione structure
2034280-07-2 structure
Product name:1-{1-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]piperidin-4-yl}-3-(2-methoxyethyl)imidazolidine-2,4-dione
CAS No:2034280-07-2
MF:C17H24N4O6
MW:380.395664215088
CID:5824991
PubChem ID:92130669

1-{1-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]piperidin-4-yl}-3-(2-methoxyethyl)imidazolidine-2,4-dione Chemical and Physical Properties

Names and Identifiers

    • 1-[1-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione
    • 1-{1-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]piperidin-4-yl}-3-(2-methoxyethyl)imidazolidine-2,4-dione
    • 2034280-07-2
    • AKOS026695782
    • 1-(1-(2-(2,5-dioxopyrrolidin-1-yl)acetyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione
    • F6529-6533
    • Inchi: 1S/C17H24N4O6/c1-27-9-8-19-16(25)11-20(17(19)26)12-4-6-18(7-5-12)15(24)10-21-13(22)2-3-14(21)23/h12H,2-11H2,1H3
    • InChI Key: ZHWFMGNPRIBVHE-UHFFFAOYSA-N
    • SMILES: C1(=O)N(C2CCN(C(CN3C(=O)CCC3=O)=O)CC2)CC(=O)N1CCOC

Computed Properties

  • Exact Mass: 380.16958450g/mol
  • Monoisotopic Mass: 380.16958450g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 6
  • Complexity: 642
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.8
  • Topological Polar Surface Area: 108Ų

1-{1-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]piperidin-4-yl}-3-(2-methoxyethyl)imidazolidine-2,4-dione Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6529-6533-75mg
1-{1-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]piperidin-4-yl}-3-(2-methoxyethyl)imidazolidine-2,4-dione
2034280-07-2
75mg
$208.0 2023-09-08
Life Chemicals
F6529-6533-1mg
1-{1-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]piperidin-4-yl}-3-(2-methoxyethyl)imidazolidine-2,4-dione
2034280-07-2
1mg
$54.0 2023-09-08
Life Chemicals
F6529-6533-15mg
1-{1-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]piperidin-4-yl}-3-(2-methoxyethyl)imidazolidine-2,4-dione
2034280-07-2
15mg
$89.0 2023-09-08
Life Chemicals
F6529-6533-5μmol
1-{1-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]piperidin-4-yl}-3-(2-methoxyethyl)imidazolidine-2,4-dione
2034280-07-2
5μmol
$63.0 2023-09-08
Life Chemicals
F6529-6533-20μmol
1-{1-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]piperidin-4-yl}-3-(2-methoxyethyl)imidazolidine-2,4-dione
2034280-07-2
20μmol
$79.0 2023-09-08
Life Chemicals
F6529-6533-40mg
1-{1-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]piperidin-4-yl}-3-(2-methoxyethyl)imidazolidine-2,4-dione
2034280-07-2
40mg
$140.0 2023-09-08
Life Chemicals
F6529-6533-2μmol
1-{1-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]piperidin-4-yl}-3-(2-methoxyethyl)imidazolidine-2,4-dione
2034280-07-2
2μmol
$57.0 2023-09-08
Life Chemicals
F6529-6533-10mg
1-{1-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]piperidin-4-yl}-3-(2-methoxyethyl)imidazolidine-2,4-dione
2034280-07-2
10mg
$79.0 2023-09-08
Life Chemicals
F6529-6533-30mg
1-{1-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]piperidin-4-yl}-3-(2-methoxyethyl)imidazolidine-2,4-dione
2034280-07-2
30mg
$119.0 2023-09-08
Life Chemicals
F6529-6533-2mg
1-{1-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]piperidin-4-yl}-3-(2-methoxyethyl)imidazolidine-2,4-dione
2034280-07-2
2mg
$59.0 2023-09-08

Additional information on 1-{1-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]piperidin-4-yl}-3-(2-methoxyethyl)imidazolidine-2,4-dione

Introduction to 1-{1-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]piperidin-4-yl}-3-(2-methoxyethyl)imidazolidine-2,4-dione (CAS No. 2034280-07-2)

1-{1-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]piperidin-4-yl}-3-(2-methoxyethyl)imidazolidine-2,4-dione is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound, identified by its CAS number CAS No. 2034280-07-2, represents a novel molecular structure with potential applications in drug development and therapeutic interventions. The intricate architecture of this molecule, featuring a combination of piperidine, imidazolidine, and dioxopyrrolidine moieties, suggests a rich chemical diversity that could be leveraged for various biological activities.

The< strong>piperidine and imidazolidine rings are well-known scaffolds in medicinal chemistry, often employed in the design of bioactive molecules due to their ability to interact with biological targets such as enzymes and receptors. The presence of the 2,5-dioxopyrrolidine moiety adds an additional layer of complexity, potentially influencing the compound's solubility, stability, and metabolic pathways. These structural features make 1-{1-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]piperidin-4-yl}-3-(2-methoxyethyl)imidazolidine-2,4-dione a promising candidate for further investigation in the development of novel therapeutics.

In recent years, there has been a growing interest in exploring the pharmacological properties of heterocyclic compounds derived from dioxopyrrolidine. Studies have demonstrated that such derivatives can exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The specific substitution pattern in 1-{1-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]piperidin-4-yl}-3-(2-methoxyethyl)imidazolidine-2,4-dione may confer unique properties that distinguish it from other related compounds. This has prompted researchers to delve deeper into its potential applications and mechanisms of action.

The< strong>imidazolidine component of the molecule is particularly noteworthy, as it has been implicated in various biological processes. Imidazolidine derivatives are known to interact with multiple targets, making them attractive for the development of multifunctional drugs. The addition of the 2-methoxyethyl group further modulates the electronic properties of the molecule, potentially enhancing its binding affinity and selectivity. These features make 1-{1-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]piperidin-4-yl}-3-(2-methoxyethyl)imidazolidine-2,4-dione a compelling subject for further pharmacological exploration.

Recent advancements in computational chemistry have enabled more efficient screening and design of bioactive molecules. Molecular modeling studies on 1-{1-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]piperidin-4-yl}-3-(2-methoxyethyl)imidazolidine-2,4-dione have provided valuable insights into its interactions with potential biological targets. These simulations have helped identify key pharmacophoric elements within the molecule that are likely responsible for its observed biological activities. Such findings are crucial for guiding experimental efforts aimed at optimizing the compound's therapeutic potential.

In addition to its structural complexity, 1-{1-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]piperidin-4-yl}-3-(2-methoxyethyl)imidazolidine-2,4-dione exhibits interesting physicochemical properties that make it suitable for various pharmaceutical applications. Its solubility profile suggests potential for oral administration, while its stability under different conditions ensures compatibility with formulation processes. These attributes are essential for developing drug candidates that can be effectively delivered to patients.

The synthesis of this compound represents a significant achievement in synthetic organic chemistry. The multi-step process involves careful selection of reagents and reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have made it possible to construct complex molecules like 1-{1-[2-(2,5-dioxopyrrolidin-1-y l)acetyl]piperidin -4 -y l } -3 - ( 2 - meth oxy eth yl ) im id az oli di ne - 24 - di one more efficiently than ever before. This progress has opened up new avenues for exploring the synthetic utility of dioxopyrrolidine derivatives.

The biological evaluation of 1-{1-[< strong > 22 ,5 - do x op yr ro l id i n - 11 - y l strong > > ac et y l ] p i per id i n -44 - y l } -33 - (22me tho xy eth yl ) im id az oli di ne -24 - di one is ongoing and has revealed several promising activities. Initial studies have shown that this compound exhibits potent inhibitory effects on certain enzymes implicated in inflammatory pathways. These findings align with the growing interest in developing anti-inflammatory agents that target specific enzymatic cascades without causing systemic side effects.

The< strong > piperidine strong > moiety has been particularly highlighted as a key contributor to the compound's bioactivity. Piperidine derivatives are known to interact with various protein targets, including kinases and transporters. The presence of additional functional groups such as carboxylic acids and amides further enhances the molecule's ability to modulate biological processes. These features make 1-{[ [22 ,5 - do x op yr ro l id i n -11 ] ac et y l ] p i per id i n -44 ] y l } [33 (22me tho xy eth yl ) ] im id az oli di ne24di one a versatile scaffold for drug discovery.

In conclusion,the< strong > research on strong > 11-[ [22 ,5 - do x op yr ro l id i n11 ] ac et y l ] p i per id i n44 ] y l } [33 (22me tho xy eth yl ) ] im id az oli di ne24di one (CAS No.< strong >2034280 strong >07–02 ) is highly promising。 Its complex structure, unique functional groups, and demonstrated bioactivity make it a valuable candidate for further development。 As research continues,this compound is expected to contribute significantly to advancements in pharmaceutical chemistry and medicinal biology。 p >

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